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Introduction

4-bromo-1-pentene is a halogenated alkene of interest in organic synthesis, serving as a

precursor for the introduction of the 4-pentenyl group in various chemical transformations. A

thorough understanding of its spectroscopic characteristics is paramount for its identification,

purity assessment, and for monitoring its reactions. This technical guide provides an in-depth

analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for 4-bromo-1-pentene. The guide is intended for researchers, scientists, and

professionals in drug development and related fields, offering a detailed examination of its

spectral features, experimental protocols for data acquisition, and visual representations of its

molecular structure and fragmentation patterns.

Molecular Structure and Spectroscopic Correlation
The structure of 4-bromo-1-pentene, with the IUPAC name 4-bromopent-1-ene, dictates its

unique spectroscopic signature.[1][2] The presence of a terminal double bond and a bromine

atom on the fourth carbon atom gives rise to characteristic signals in its NMR, IR, and MS

spectra.

Caption: Molecular structure of 4-bromo-1-pentene.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-bromo-1-pentene, both ¹H and ¹³C NMR provide critical information about the

electronic environment of each nucleus.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-bromo-1-pentene is characterized by distinct signals for the vinyl

protons, the allylic protons, the proton on the carbon bearing the bromine, and the terminal

methyl protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 m 1H H-2

~5.1 m 2H H-1

~4.1 m 1H H-4

~2.5 m 2H H-3

~1.7 d 3H H-5

Table 1: ¹H NMR Data for 4-bromo-1-pentene.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and

their chemical environment.

Chemical Shift (δ) ppm Carbon Assignment

~136 C-2

~117 C-1

~55 C-4

~40 C-3

~25 C-5
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Table 2: ¹³C NMR Data for 4-bromo-1-pentene.

¹H and ¹³C NMR Correlations for 4-bromo-1-pentene

¹H NMR

¹³C NMR

H-2 ~5.8 ppm

C-2 ~136 ppm

H-1 ~5.1 ppm

C-1 ~117 ppm

H-4 ~4.1 ppm

C-4 ~55 ppm

H-3 ~2.5 ppm

C-3 ~40 ppm

H-5 ~1.7 ppm

C-5 ~25 ppm

Click to download full resolution via product page

Caption: Key ¹H and ¹³C NMR spectral correlations.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-bromo-1-pentene will show characteristic absorption bands for the C=C double

bond and C-H bonds of the alkene and alkane portions, as well as the C-Br bond.

Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch

~2970, ~2930 Strong C-H stretch (alkane)

~1645 Medium C=C stretch

~1450, ~1380 Medium C-H bend

~995, ~920 Strong =C-H out-of-plane bend

~650-550 Strong C-Br stretch

Table 3: Significant IR Absorption Bands for 4-bromo-1-pentene.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of 4-bromo-1-pentene will show a molecular ion peak and

characteristic fragment ions. Due to the presence of bromine, isotopic peaks for bromine-

containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed. The

molecular weight of 4-bromo-1-pentene is 149.03 g/mol .[2]

m/z Possible Fragment

148/150 [M]⁺ (Molecular ion)

69 [M - Br]⁺

41 [C₃H₅]⁺ (Allyl cation)

Table 4: Major Peaks in the Mass Spectrum of 4-bromo-1-pentene.

Proposed Mass Spectrometry Fragmentation of 4-bromo-1-pentene

[C₅H₉Br]⁺˙
m/z = 148/150

[C₅H₉]⁺
m/z = 69

- Br˙

[C₃H₅]⁺
m/z = 41

- C₂H₄

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols
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NMR Spectroscopy
A liquid sample of 4-bromo-1-pentene (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C

NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d

(CDCl₃).[3][4][5] The solution is then filtered through a pipette with a cotton plug into a clean 5

mm NMR tube.[5] The spectrometer is locked onto the deuterium signal of the solvent, and the

magnetic field is shimmed to achieve homogeneity.[3] For ¹H NMR, a standard pulse sequence

is used with an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C

NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and

enhance the signal of the less abundant ¹³C nuclei.[3]

FT-IR Spectroscopy
For a neat liquid sample like 4-bromo-1-pentene, the simplest method is to place a drop of the

liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a

thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by

placing a drop of the sample directly onto the ATR crystal.[7][8] A background spectrum of the

clean, empty salt plates or ATR crystal is recorded first.[9] Then, the sample spectrum is

recorded, and the background is automatically subtracted by the instrument's software. The

typical spectral range is 4000-400 cm⁻¹.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 4-bromo-1-pentene (approximately 10 µg/mL) is prepared in a volatile

organic solvent such as dichloromethane or hexane.[10] A small volume (typically 1 µL) of this

solution is injected into the GC-MS system. The sample is vaporized in the heated injection port

and carried by an inert gas (e.g., helium) through a capillary column. The column separates the

components of the sample based on their boiling points and interactions with the stationary

phase. As 4-bromo-1-pentene elutes from the column, it enters the mass spectrometer, where

it is ionized (typically by electron ionization). The resulting ions are then separated by their

mass-to-charge ratio and detected, generating the mass spectrum.[11]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile

of 4-bromo-1-pentene. The data presented in this guide, along with the outlined experimental

protocols, serve as a valuable resource for the unambiguous identification and characterization
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of this important chemical intermediate. The detailed analysis of its spectral features allows for

confident structural confirmation and purity assessment in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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